Cas no 31252-58-1 (1-Piperidinecarboxamide,4-(phenylmethyl)-)

1-Piperidinecarboxamide,4-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxamide,4-(phenylmethyl)-
- 4-benzylpiperidine-1-carboxamide
- AKOS009095893
- 4-benzylpiperidine carboxamide
- 1-Piperidinecarboxamide, 4-benzyl-
- DTXSID00185184
- BRN 1641987
- starbld0032282
- SCHEMBL12466880
- 1-Piperidinecarboxamide, 4-(phenylmethyl)-
- 4-Benzyl-1-piperidinecarboxamide
- 31252-58-1
-
- インチ: InChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
- InChIKey: ABPLJBPWZQTCLB-UHFFFAOYSA-N
- ほほえんだ: C1(CC2CCN(C(N)=O)CC2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 218.14204
- どういたいしつりょう: 218.142
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.123
- ふってん: 359.1°Cat760mmHg
- フラッシュポイント: 171°C
- 屈折率: 1.571
- PSA: 46.33
1-Piperidinecarboxamide,4-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1237997-1g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 1g |
$550 | 2024-06-05 | |
A2B Chem LLC | AX98391-1g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 1g |
$295.00 | 2024-04-20 | |
1PlusChem | 1P01FF87-250mg |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 250mg |
$157.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1237997-5g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 5g |
$2205 | 2025-02-21 | |
eNovation Chemicals LLC | Y1237997-250mg |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 250mg |
$285 | 2024-06-05 | |
eNovation Chemicals LLC | Y1237997-5g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 5g |
$2205 | 2025-02-20 | |
eNovation Chemicals LLC | Y1237997-1g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 1g |
$575 | 2025-02-20 | |
1PlusChem | 1P01FF87-1g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 1g |
$336.00 | 2024-05-06 | |
A2B Chem LLC | AX98391-5g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 5g |
$1250.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237997-1g |
4-Benzylpiperidine-1-carboxamide |
31252-58-1 | 95% | 1g |
$575 | 2025-02-21 |
1-Piperidinecarboxamide,4-(phenylmethyl)- 関連文献
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-Piperidinecarboxamide,4-(phenylmethyl)-に関する追加情報
1-Piperidinecarboxamide,4-(phenylmethyl)- (CAS No. 31252-58-1): A Comprehensive Overview
In the realm of organic chemistry, 1-Piperidinecarboxamide,4-(phenylmethyl)- (CAS No. 31252-58-1) stands as a significant compound with diverse applications and intriguing chemical properties. This compound, often referred to as 4-benzylpiperidine-1-carboxamide, belongs to the class of piperidines, which are six-membered cyclic amines widely studied for their role in pharmaceuticals and agrochemicals. The molecule's structure consists of a piperidine ring substituted with a phenylmethyl group at the 4-position and a carboxamide group at the 1-position, making it a versatile compound for various synthetic and pharmacological explorations.
The synthesis of 4-benzylpiperidine-1-carboxamide has been extensively studied, with researchers employing diverse methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for drug development. For instance, studies published in *Journal of Medicinal Chemistry* highlight the use of palladium-catalyzed cross-coupling reactions to construct the benzyl-piperidine linkage efficiently. These methods not only enhance yield but also improve the stereochemical control, making them highly valuable for medicinal chemists.
One of the most notable applications of CAS No. 31252-58-1 lies in its pharmacological properties. Preclinical studies have demonstrated its potential as a modulator of ion channels, particularly voltage-gated sodium channels (Nav). Research conducted at the University of California revealed that this compound exhibits selective inhibition of Nav1.7, a target implicated in chronic pain conditions such as neuropathic pain and inflammatory arthritis. This finding underscores its potential as a lead compound for developing novel analgesics with reduced side effects compared to traditional opioids.
Beyond pharmacology, 4-benzylpiperidine-1-carboxamide has shown promise in agrochemical applications. Field trials reported in *Pest Management Science* indicate its efficacy as an insecticide against several crop pests, including coleopterans and lepidopterans. The compound's mechanism of action involves interference with insect nervous system signaling pathways, leading to paralysis and mortality. Its biodegradability and low toxicity to non-target species make it an eco-friendly alternative to conventional pesticides.
The structural versatility of CAS No. 31252-58-1 also lends itself to materials science applications. Recent research in *Advanced Materials* explores its use as a precursor for polyamides with enhanced mechanical properties. By incorporating this compound into polymer networks, scientists have achieved improved tensile strength and thermal stability, making these materials suitable for high-performance applications such as aerospace composites.
In terms of analytical characterization, modern techniques like NMR spectroscopy and mass spectrometry have been instrumental in elucidating the compound's structure and purity. High-resolution mass spectrometry (HRMS) has become a standard tool for confirming molecular weights and detecting impurities during synthesis. Additionally, computational chemistry methods such as density functional theory (DFT) have provided insights into the electronic properties and reactivity of 4-benzylpiperidine-1-carboxamide, aiding in the design of more efficient synthetic routes.
Looking ahead, ongoing research is focused on expanding the biological profile of CAS No. 31252-58-1 and exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and cancer. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for clinical trials targeting specific indications where this compound shows promise.
In conclusion, 4-benzylpiperidine-1-carboxamide (CAS No. 31252-58-1) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a key player in future innovations within medicine, agriculture, and materials science.
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